molecular formula C21H20N4O3 B8527295 2-(1-(Cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid

2-(1-(Cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid

Cat. No. B8527295
M. Wt: 376.4 g/mol
InChI Key: FRQAJXLMICKCKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09127003B2

Procedure details

Methyl 2-(1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazole-5-carboxylate (260 mg, 0.666 mmol) was dissolved in a 1:1 ratio of tetrahydrofuran (THF) (3.2 mL) and water (3.2 mL). To this was added lithium hydroxide monohydrate (140 mg, 3.33 mmol) and the reaction stirred at rt for 16 h. The reaction mixture was acidified by the addition of 2M HCl(aq) (20 mL) and the organics extracted into 10% MeOH/DCM (20 mL). The aqueous layer was washed with 10% MeOH/DCM (2×20 mL) and the combined organics dried (Na2SO4) and concentrated in vacuo to afford a yellow oil which solidified on standing (44 mg). Due to the poor recovery it was assumed the remainder of the product remained in the aqueous layer. The aqueous layer was further extracted with EtOAc (20 mL), DCM (2×20 mL) and 10% MeOH/DCM (8×10 mL). The combined organics were dried (Na2SO4) and concentrated in vacuo. Both crude products were combined together to form 2-(1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid (105 mg, 0.279 mmol, 41.9% yield).
Quantity
3.2 mL
Type
solvent
Reaction Step One
Name
Quantity
3.2 mL
Type
solvent
Reaction Step One
Quantity
140 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][N:5]2[C:9]3=[N:10][CH:11]=[CH:12][CH:13]=[C:8]3[CH:7]=[C:6]2[C:14]2[N:18]([CH3:19])[C:17]3[C:20]([O:28][CH3:29])=[CH:21][C:22]([C:24]([O:26]C)=[O:25])=[CH:23][C:16]=3[N:15]=2)[CH2:3][CH2:2]1.O.[OH-].[Li+].Cl>O1CCCC1.O>[CH:1]1([CH2:4][N:5]2[C:9]3=[N:10][CH:11]=[CH:12][CH:13]=[C:8]3[CH:7]=[C:6]2[C:14]2[N:18]([CH3:19])[C:17]3[C:20]([O:28][CH3:29])=[CH:21][C:22]([C:24]([OH:26])=[O:25])=[CH:23][C:16]=3[N:15]=2)[CH2:3][CH2:2]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
260 mg
Type
reactant
Smiles
C1(CC1)CN1C(=CC=2C1=NC=CC2)C2=NC1=C(N2C)C(=CC(=C1)C(=O)OC)OC
Name
Quantity
3.2 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
3.2 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
140 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred at rt for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the organics extracted into 10% MeOH/DCM (20 mL)
WASH
Type
WASH
Details
The aqueous layer was washed with 10% MeOH/DCM (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a yellow oil which
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was further extracted with EtOAc (20 mL), DCM (2×20 mL) and 10% MeOH/DCM (8×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1(CC1)CN1C(=CC=2C1=NC=CC2)C2=NC1=C(N2C)C(=CC(=C1)C(=O)O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.279 mmol
AMOUNT: MASS 105 mg
YIELD: PERCENTYIELD 41.9%
YIELD: CALCULATEDPERCENTYIELD 41.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.